molecular formula C17H16FN3 B11420717 N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine

Cat. No.: B11420717
M. Wt: 281.33 g/mol
InChI Key: CSEHIBJEWGVJJK-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a synthetic benzimidazole derivative of significant interest in medicinal chemistry research. The benzimidazole core is a privileged scaffold in drug discovery, known for its wide array of pharmacological activities due to its structural similarity to naturally occurring nucleotides . This specific compound features a 2-fluorobenzyl group at the N-2 amine position and a prop-2-en-1-yl (allyl) chain at the N-1 position, a structure analogous to other investigated N-(2-fluorobenzyl)benzimidazol-2-amines . Benzimidazole-based compounds are extensively reported in scientific literature for their potential as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antihypertensive agents . The presence of the fluorobenzyl substituent is a common modification in medicinal chemistry, often used to optimize a compound's binding affinity, metabolic stability, and overall pharmacokinetic profile. Researchers can utilize this chemical as a key intermediate or precursor for the design and synthesis of novel hybrid molecules, such as benzimidazole-pyrimidine hybrids, which have shown enhanced and optimized biological activities in preclinical studies . It serves as a critical building block for investigating structure-activity relationships (SAR) and developing new chemical entities targeting various disease pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H16FN3

Molecular Weight

281.33 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-prop-2-enylbenzimidazol-2-amine

InChI

InChI=1S/C17H16FN3/c1-2-11-21-16-10-6-5-9-15(16)20-17(21)19-12-13-7-3-4-8-14(13)18/h2-10H,1,11-12H2,(H,19,20)

InChI Key

CSEHIBJEWGVJJK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3F

Origin of Product

United States

Biological Activity

N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a novel compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H16FN3
  • Molecular Weight : 283.32 g/mol
  • IUPAC Name : this compound

This structure features a benzimidazole core, which is known for its role in various biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activity Overview

Benzimidazole derivatives have been extensively studied for their pharmacological effects. The specific compound this compound exhibits several notable biological activities:

1. Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives in cancer therapy. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Mechanism of Action :

  • Induction of intrinsic apoptotic pathways.
  • Modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis, characterized by increased levels of Bax and decreased levels of Bcl-2 .

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are well-documented. This compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Breast Cancer Cell Line Analysis
A comprehensive analysis using flow cytometry revealed that treatment with this compound led to a significant increase in apoptotic cell populations compared to control groups. The percentage of Annexin V-positive cells increased from 5% in the control group to over 30% in treated cells .

Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, suggesting its potential role as an alternative treatment option .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural features and properties of N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine with related compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP (Predicted) Key Biological Activity Reference
Target Compound 2-fluorobenzyl (N1), propenyl (N3) 311.34 3.2 Under investigation
Astemizole (1-(4-fluorobenzyl)-N-[1-(4-methoxyphenethyl)piperidin-4-yl]-1H-benzimidazol-2-amine) 4-fluorobenzyl (N1), piperidinyl (N3) 458.59 5.1 Antihistamine (H1 receptor antagonist)
N-(4-nitrophenyl)-1H-benzimidazol-2-amine 4-nitrophenyl (N1) 254.25 2.8 Antiproliferative activity
N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine 4,6-dimethylpyrimidin-2-yl (N1) 255.30 2.5 Antimicrobial activity

Key Observations :

  • The propenyl substituent offers a reactive site for further derivatization, unlike the piperidinyl group in Astemizole, which contributes to its prolonged pharmacokinetic profile .
  • Compared to N-(4-nitrophenyl)-1H-benzimidazol-2-amine, the target compound’s fluorine substitution may reduce electron-withdrawing effects, enhancing membrane permeability .
Comparison with Analog Syntheses
  • Astemizole: Synthesized via sequential N-alkylation of 2-aminobenzimidazole with 4-fluorobenzyl bromide and 4-methoxyphenethyl methanesulfonate, followed by piperidine coupling .
  • N-(4-nitrophenyl)-1H-benzimidazol-2-amine : Prepared by heating 2-chlorobenzimidazole with 4-nitroaniline in N-methylpyrrolidone (NMP) at 120°C for 72 hours .

Critical Differences :

  • The target compound’s propenyl group may require milder conditions (e.g., acetonitrile reflux) compared to the high-temperature coupling steps in Astemizole synthesis .
  • The absence of a nitro group (as in ) simplifies purification, as nitro-containing analogs often require extensive chromatography.
Target Compound
Astemizole
  • Established Use : Blocks histamine H1 receptors but was withdrawn due to cardiotoxicity linked to hERG channel inhibition .
  • Structural Insight : The 4-methoxyphenethyl-piperidine chain in Astemizole contributes to its CNS penetration, a feature absent in the target compound .
N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
  • Antimicrobial Efficacy : Demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus , suggesting that the target compound’s propenyl group could enhance lipophilicity and potency.

Preparation Methods

Introduction of the Prop-2-En-1-Yl Group

The prop-2-en-1-yl (allyl) group is introduced through alkylation reactions. Source describes alkylating 2-chloro-1-(4-fluorophenylmethyl)-1H-benzimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by the allyl nucleophile. Optimal yields (75–80%) are achieved in polar aprotic solvents like dimethylformamide (DMF) at 60–70°C.

Attachment of the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is incorporated via reductive amination or direct alkylation. Source details condensing 1H-benzimidazole-2-amine with 2-fluorobenzyl chloride in ethanol using triethylamine as a base. The reaction mixture is stirred at room temperature for 12–16 hours, followed by purification via silica gel chromatography to isolate the target compound.

Multi-Step Synthesis Optimization

One-Pot Synthesis Strategies

Patent discloses a one-pot method to streamline the synthesis:

  • Alkylation : React 2-chloro-1H-benzimidazole with allyl bromide in DMF at 60°C.

  • Coupling : Add 2-fluorobenzylamine and potassium carbonate, heating to 80°C for 8 hours.
    This approach avoids intermediate isolation, achieving an overall yield of 65%.

Solvent and Temperature Effects

  • Solvent Selection : DMF and dimethyl sulfoxide (DMSO) enhance reaction rates due to their high polarity. Ethanol is preferred for cost-sensitive large-scale syntheses.

  • Temperature Control : Elevated temperatures (70–80°C) accelerate alkylation but risk side reactions like over-alkylation. Lower temperatures (25–40°C) favor selectivity for mono-substitution.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with eluents such as chloroform:ethyl acetate (3:1) or hexane:ethyl acetate (4:1). High-performance liquid chromatography (HPLC) with a C18 column further refines purity (>98%).

Spectroscopic Validation

  • 1H NMR : Key signals include δ 5.1–5.3 (allyl CH2), δ 6.8–7.5 (aromatic protons), and δ 4.6 (N-CH2-fluorobenzyl).

  • Mass Spectrometry : Molecular ion peaks at m/z 299.3 [M+H]+ confirm the molecular formula C17H15FN4.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Stepwise Alkylation70–7595–98High selectivityMulti-step, time-intensive
One-Pot Synthesis60–6590–92Reduced purification stepsLower yield due to side reactions
Sonication-Assisted68–7294–96Faster reaction kineticsSpecialized equipment required

Mechanistic Insights

Alkylation Dynamics

The allyl group’s electron-rich double bond facilitates nucleophilic attack on the benzimidazole’s N1 position. Quantum mechanical calculations indicate a reaction barrier of ~25 kcal/mol for allyl bromide, which decreases to ~18 kcal/mol in DMF due to solvent stabilization.

Steric and Electronic Effects

  • Steric Hindrance : Bulky substituents at the benzimidazole C2 position slow alkylation rates by 30–40%.

  • Electronic Effects : Electron-withdrawing groups (e.g., -F) on the benzyl moiety enhance electrophilicity, improving coupling efficiency.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Reagent Costs : Allyl bromide ($120/kg) and 2-fluorobenzyl chloride ($95/kg) dominate expenses.

  • Solvent Recovery : DMF recycling reduces costs by 40% in continuous-flow systems.

Environmental Impact

Green chemistry principles advocate substituting DMF with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy.

Emerging Methodologies

Ultrasound-Assisted Synthesis

Source reports a sonochemical method where ultrasound irradiation (40 kHz) reduces reaction time from 12 hours to 2 hours. This technique enhances mass transfer and minimizes thermal degradation.

Catalytic Innovations

Palladium-catalyzed C-N coupling offers a promising alternative for introducing the 2-fluorobenzyl group, though catalyst costs remain prohibitive for large-scale applications .

Q & A

Basic: What are the common synthetic routes for N-(2-fluorobenzyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine?

Methodological Answer:
Synthesis typically involves alkylation of benzimidazole precursors. For example, reacting 1H-benzimidazol-2-amine with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorobenzyl group. The prop-2-en-1-yl (allyl) group is added via nucleophilic substitution or transition-metal-catalyzed coupling. Challenges include regioselectivity and purification; column chromatography or recrystallization is often required .

Advanced: How can structural elucidation of this compound be performed using X-ray crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical. Key parameters include:

  • Space group : Triclinic P1P1 (common for similar benzimidazoles ).
  • Refinement : Anisotropic displacement parameters and restraint of hydrogen atoms.
  • Validation : Check for RR-factor convergence (e.g., R1<0.05R_1 < 0.05) and data-to-parameter ratios > 15:1 .

Basic: What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., fluorobenzyl protons at ~7.3 ppm, allyl protons at ~5.2 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C17H15FN3\text{C}_{17}\text{H}_{15}\text{FN}_3, expected m/z=292.125m/z = 292.125).
  • IR : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~3050 cm1^{-1} (aromatic C-H) .

Advanced: What computational methods predict the biological activity of benzimidazole derivatives?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., histamine H₁ receptors ) using software like AutoDock.
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data from analogs .

Advanced: How to analyze potential data contradictions in pharmacological studies of this compound?

Methodological Answer:
Discrepancies (e.g., in vitro vs. in vivo efficacy) require:

  • Dose-Response Curves : Assess activity across concentrations to identify non-linear effects.
  • Metabolic Stability Assays : Use liver microsomes to evaluate degradation rates.
  • Control Experiments : Rule out off-target interactions via competitive binding assays .

Basic: What are the stability considerations under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Test in buffers (pH 2–10) via HPLC; fluorinated benzimidazoles often degrade in acidic conditions.
  • Thermal Stability : Accelerated aging studies (40–60°C) show decomposition above 100°C, requiring storage at -20°C .

Advanced: What strategies optimize the yield in multi-step synthesis of fluorinated benzimidazoles?

Methodological Answer:

  • Catalyst Screening : Pd-catalyzed couplings improve allylation efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 24 hrs).
  • In Situ Purification : Use scavenger resins to remove byproducts .

Basic: How to determine purity and assess impurities in the compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 column (e.g., 95% acetonitrile/water gradient) with UV detection at 254 nm.
  • TLC : Silica gel plates (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: What are the challenges in achieving enantiomeric purity for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA).
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps .

Advanced: How does the fluorobenzyl substituent influence the compound's pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Fluorine increases logP (measured via shake-flask method), enhancing membrane permeability.
  • Metabolic Resistance : Fluorine reduces oxidative metabolism in cytochrome P450 assays .

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